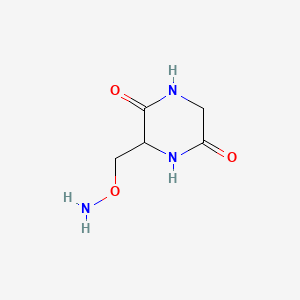

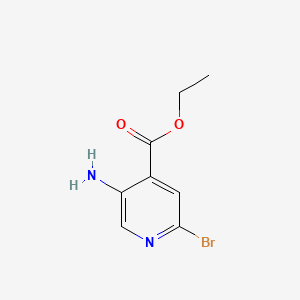

![molecular formula C6H4BrN3 B580261 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1172085-67-4](/img/structure/B580261.png)

5-Bromo-[1,2,4]triazolo[4,3-a]pyridine

Vue d'ensemble

Description

5-Bromo-[1,2,4]triazolo[4,3-a]pyridine is a derivative of the [1,2,4]triazolo[4,3-a]pyridine scaffold . This class of compounds has been found to have many pharmaceutical applications due to their biological activity . They are part of the triazolopyridine family, which has been recognized for its antifungal, antibacterial, and anticonvulsant properties, among others .

Synthesis Analysis

The synthesis of 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine and similar compounds often involves the use of chlorinated agents for hydrazones under mild conditions . The Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine is an effective method for producing [1,2,4]triazolo[1,5-a]pyridine with acceptor substituents in the pyridine ring .

Molecular Structure Analysis

The molecular structure of 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine has been analyzed using various spectroscopic methods, including FTIR and FT-Raman spectroscopy . The compound crystallizes in the centrosymmetric monoclinic space group P21/n with eight molecules per unit cell .

Chemical Reactions Analysis

Compounds containing [1,2,4]triazolo[4,3-b]pyridazine derivatives have been proposed as bromodomain inhibitors with micromolar IC50 values . These compounds offer promising starting molecules for designing potent BRD4 BD inhibitors .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine have been studied using various methods. For example, the compound’s FTIR and FT-Raman spectra have been recorded and analyzed . The compound’s electron absorption and luminescence spectra have also been measured and discussed .

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Specific Scientific Field

Medicinal chemistry and drug development.

5-Bromo-[1,2,4]triazolo[4,3-a]pyridine

is a promising scaffold for designing novel pharmaceutical agents. Researchers have explored its potential as a core structure for drug candidates targeting various diseases.

Experimental Procedures

Synthesis

The compound can be synthesized using microwave-mediated, catalyst-free methods. Enaminonitriles and benzohydrazides are combined in a tandem reaction, followed by nucleophilic addition with nitrile and subsequent condensation. The reaction proceeds under microwave irradiation, resulting in good-to-excellent yields .

Functionalization

Late-stage functionalization of triazolo pyridine derivatives can be achieved, demonstrating its synthetic utility .

Results and Outcomes

Biological Activities

5-Bromo-[1,2,4]triazolo[4,3-a]pyridine exhibits diverse biological activities, including acting as RORγt inverse agonists, PHD-1 inhibitors, JAK1 inhibitors, and JAK2 inhibitors. These properties make it relevant for drug discovery .

Clinical Applications

The compound has potential applications in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Other Applications

Specific Scientific Field

Various fields.

Summary of Application

Researchers continue to explore novel applications for this compound beyond medicinal chemistry and material sciences.

Experimental Procedures

- Computational Studies : In silico investigations can predict its potential as an inhibitor of specific kinases or enzymes .

Results and Outcomes

Orientations Futures

The future directions for the research and development of 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine and similar compounds are promising. These compounds have been found to have various biological activities, making them potential candidates for drug design . Further optimization studies have suggested that replacing the purine ring with the TP could significantly boost in vitro biological activity while maintaining physicochemical properties in promising ranges .

Propriétés

IUPAC Name |

5-bromo-[1,2,4]triazolo[4,3-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-5-2-1-3-6-9-8-4-10(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIWBYJVFCZPIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=CN2C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656833 | |

| Record name | 5-Bromo[1,2,4]triazolo[4,3-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-[1,2,4]triazolo[4,3-a]pyridine | |

CAS RN |

1172085-67-4 | |

| Record name | 5-Bromo[1,2,4]triazolo[4,3-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

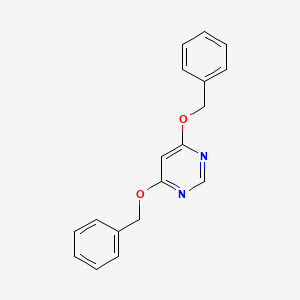

![(10aR,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,8,9,10,10b-octahydrobenzo[f]chromene](/img/structure/B580179.png)

![Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B580180.png)

![N-[4-(5-Acetamido-2-methoxyphenoxy)phenyl]acetamide](/img/structure/B580198.png)